3-Morpholinopropyl isothiocyanate

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

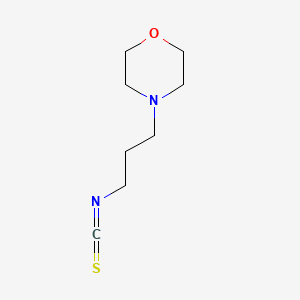

Structure

3D Structure

特性

IUPAC Name |

4-(3-isothiocyanatopropyl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2OS/c12-8-9-2-1-3-10-4-6-11-7-5-10/h1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCEFDMYFAAAFPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCCN=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20186491 | |

| Record name | 3-Morpholinopropyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20186491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32813-50-6 | |

| Record name | 3-Morpholinopropyl isothiocyanate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32813-50-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Morpholinopropyl isothiocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032813506 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Morpholinopropyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20186491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(4-Morpholino)propyl isothiocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Morpholinopropyl Isothiocyanate: Chemical Properties and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological activity of 3-Morpholinopropyl isothiocyanate (3MP-ITC), a synthetic isothiocyanate with significant potential in chemoprevention. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry, pharmacology, and drug development.

Core Chemical Properties

This compound is a synthetic organosulfur compound belonging to the isothiocyanate class. Its chemical structure features a morpholine ring linked to an isothiocyanate group via a propyl chain.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₄N₂OS | [1] |

| Molecular Weight | 186.28 g/mol | [1] |

| CAS Number | 32813-50-6 | [1] |

| Appearance | Liquid | [2] |

| Boiling Point | 183 °C at 13 mmHg | [2] |

| Density | 1.094 g/mL at 25 °C | [2] |

| Refractive Index | 1.5305 at 20 °C | [2] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Mass Spectrometry

The mass spectrum of this compound is available through the NIST WebBook, providing valuable information for its identification.[1]

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits a characteristic strong and sharp absorption band for the isothiocyanate (-N=C=S) group, typically found in the range of 2000-2200 cm⁻¹.[1][3] Other significant peaks would correspond to the C-H stretching of the alkyl chain and the C-O-C stretching of the morpholine ring.[4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum would show characteristic signals for the protons of the morpholine ring, typically as multiplets around 2.4-2.5 ppm and 3.6-3.7 ppm.[6][7] The propyl chain protons would appear as distinct multiplets, with the protons adjacent to the nitrogen atoms and the isothiocyanate group being the most deshielded.

-

¹³C NMR: The carbon NMR spectrum would display a characteristic signal for the isothiocyanate carbon in the range of 120-140 ppm, which can sometimes be broad.[8][9] The carbons of the morpholine ring and the propyl chain would appear in the aliphatic region of the spectrum.[10][11]

Synthesis and Purification

The synthesis of this compound typically starts from the corresponding primary amine, 3-morpholinopropanamine. Several general methods for the synthesis of isothiocyanates from primary amines can be adapted for this specific compound.

Synthesis via Thiophosgene

A common method involves the reaction of the primary amine with thiophosgene (CSCl₂) in the presence of a base, such as triethylamine or sodium bicarbonate, in an inert solvent like dichloromethane.[12][13][14]

Experimental Workflow for Synthesis via Thiophosgene

Caption: Synthesis of 3-MPITC via Thiophosgene.

Synthesis via Carbon Disulfide

An alternative, less hazardous method involves the reaction of the primary amine with carbon disulfide (CS₂) in the presence of a base to form a dithiocarbamate salt. This intermediate is then treated with a desulfurizing agent, such as a carbodiimide or phosphorus oxychloride, to yield the isothiocyanate.[12][15][16]

Experimental Protocol: Synthesis from 3-Morpholinopropanamine and Carbon Disulfide

-

Dithiocarbamate Salt Formation: Dissolve 3-morpholinopropanamine in a suitable solvent (e.g., ethanol). Add an equimolar amount of a base (e.g., potassium hydroxide). Slowly add a slight excess of carbon disulfide while stirring and maintaining the temperature below 30°C. Stir for 2-4 hours at room temperature.

-

Isothiocyanate Formation: To the resulting dithiocarbamate salt solution, add a desulfurizing agent (e.g., ethyl chloroformate) dropwise while cooling in an ice bath.

-

Work-up: After the reaction is complete, pour the mixture into water and extract the product with an organic solvent (e.g., diethyl ether or dichloromethane). Wash the organic layer with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.[17][18]

Biological Activity: Nrf2 Signaling Pathway Induction

This compound has been identified as a potent inducer of the NF-E2-related factor 2 (Nrf2) signaling pathway.[19] This pathway plays a critical role in the cellular defense against oxidative stress by upregulating the expression of antioxidant and detoxification enzymes.

Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its degradation. Upon exposure to inducers like 3MP-ITC, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of target genes, initiating their transcription.[19]

Signaling Pathway of Nrf2 Activation by this compound

Caption: Nrf2 activation by 3-MPITC.

Experimental Protocol: Western Blot for Nrf2 Activation

This protocol outlines the general steps to assess the activation of the Nrf2 pathway in a cell line like HepG2 upon treatment with this compound.

-

Cell Culture and Treatment: Culture HepG2 cells in appropriate media (e.g., DMEM with 10% FBS). Treat the cells with varying concentrations of this compound for a specified duration.

-

Protein Extraction: Lyse the cells to extract total protein or perform subcellular fractionation to isolate nuclear and cytoplasmic proteins.

-

Protein Quantification: Determine the protein concentration of the lysates using a suitable assay (e.g., BCA assay).

-

SDS-PAGE and Western Blotting:

-

Separate the protein lysates by SDS-polyacrylamide gel electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for Nrf2 and downstream targets (e.g., NQO1, HO-1), as well as a loading control (e.g., β-actin or Lamin B1 for nuclear fractions).

-

Wash the membrane and incubate with a suitable HRP-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Data Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated area or a fume hood. It is important to wear personal protective equipment, including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound is a promising synthetic compound with well-defined chemical properties and significant biological activity as a potent inducer of the Nrf2 signaling pathway. This technical guide provides a foundational resource for researchers interested in exploring its therapeutic potential, particularly in the context of chemoprevention and diseases associated with oxidative stress. Further research into its mechanism of action and in vivo efficacy is warranted to fully elucidate its clinical utility.

References

- 1. This compound [webbook.nist.gov]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. chemicalpapers.com [chemicalpapers.com]

- 4. database INFRARED SPECTROSCOPY INDEX spectra analysis interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry [docbrown.info]

- 5. Isopropyl isothiocyanate [webbook.nist.gov]

- 6. N-(3-Aminopropyl)morpholine(123-00-2) 1H NMR [m.chemicalbook.com]

- 7. Morpholine(110-91-8) 1H NMR spectrum [chemicalbook.com]

- 8. glaserr.missouri.edu [glaserr.missouri.edu]

- 9. Near-silence of isothiocyanate carbon in (13)C NMR spectra: a case study of allyl isothiocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. compoundchem.com [compoundchem.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 13. rsc.org [rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. chemrxiv.org [chemrxiv.org]

- 16. cbijournal.com [cbijournal.com]

- 17. benchchem.com [benchchem.com]

- 18. HIGH-PURITY ISOTHIOCYANATE COMPOUND PREPARATION METHOD FOR INDUSTRIAL PRODUCTION - Patent 3611163 [data.epo.org]

- 19. This compound is a novel synthetic isothiocyanate that strongly induces the antioxidant response element-dependent Nrf2-mediated detoxifying/antioxidant enzymes in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 3-Morpholinopropyl Isothiocyanate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-morpholinopropyl isothiocyanate, a compound of interest for its potent induction of the Nrf2-mediated antioxidant response pathway. This document details the primary synthetic routes from 3-(morpholin-4-yl)propan-1-amine, including a detailed experimental protocol. Furthermore, it presents key quantitative data and a visualization of the compound's relevant biological signaling pathway.

Introduction

This compound (3MP-ITC) is a synthetic isothiocyanate that has garnered significant attention in the scientific community. It is recognized as a powerful inducer of the NF-E2-related factor 2 (Nrf2)-mediated antioxidant response element (ARE) pathway.[1] This pathway is a critical cellular defense mechanism against oxidative stress and is implicated in the prevention of a variety of diseases, including cancer.[1] The ability of 3MP-ITC to modulate this pathway makes it a valuable tool for researchers in pharmacology and drug development. This guide focuses on the chemical synthesis of this important compound.

Synthetic Pathways

The synthesis of this compound primarily involves the conversion of the primary amino group of 3-(morpholin-4-yl)propan-1-amine to an isothiocyanate moiety. The most common and established method for this transformation is the decomposition of an intermediate dithiocarbamate salt.[2] This two-step, one-pot synthesis is generally preferred due to its versatility and the availability of various desulfurizing agents.

An alternative, more classical approach involves the direct reaction with thiophosgene. However, due to the high toxicity of thiophosgene, this method is often avoided in modern laboratory settings.[3]

Dithiocarbamate Decomposition Route

This widely used method consists of two main steps:

-

Formation of the Dithiocarbamate Salt: 3-(Morpholin-4-yl)propan-1-amine is reacted with carbon disulfide (CS₂) in the presence of a base to form the corresponding dithiocarbamate salt.

-

Desulfurization: The dithiocarbamate intermediate is then treated with a desulfurizing agent to yield this compound.

A variety of desulfurizing agents can be employed in the second step. Some common examples include:

-

Tosyl Chloride (TsCl)[4]

-

Di-tert-butyl dicarbonate (Boc₂)O[5]

-

Cyanuric chloride[6]

-

Hydrogen peroxide

-

Iodine

The choice of desulfurizing agent can influence reaction conditions, yield, and purification methods. The use of tosyl chloride is a well-documented and effective method.

Experimental Protocol: Synthesis via Dithiocarbamate Decomposition using Tosyl Chloride

This protocol provides a detailed procedure for the synthesis of this compound from 3-(morpholin-4-yl)propan-1-amine using tosyl chloride as the desulfurizing agent. This method is adapted from general procedures for isothiocyanate synthesis.[4]

Materials:

-

3-(Morpholin-4-yl)propan-1-amine

-

Carbon disulfide (CS₂)

-

Triethylamine (Et₃N)

-

p-Toluenesulfonyl chloride (TsCl)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (for column chromatography)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 3-(morpholin-4-yl)propan-1-amine (1.0 eq) in dichloromethane.

-

Formation of Dithiocarbamate: To the stirred solution, add triethylamine (2.2 eq). Cool the mixture to 0 °C in an ice bath. Slowly add carbon disulfide (1.1 eq) dropwise, maintaining the temperature at 0 °C. Allow the reaction mixture to stir at 0 °C for 1 hour.

-

Desulfurization: To the same flask, add a solution of p-toluenesulfonyl chloride (1.1 eq) in dichloromethane dropwise at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete (monitored by TLC).

-

Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Separate the organic layer. Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel.[7][8][9] A typical eluent system for purification would be a gradient of ethyl acetate in hexanes. The fractions containing the desired product are identified by TLC, combined, and the solvent is removed under reduced pressure to yield pure this compound.

Quantitative Data

The following tables summarize the key quantitative data for the starting material and the final product.

Table 1: Properties of 3-(Morpholin-4-yl)propan-1-amine (Starting Material)

| Property | Value |

| Molecular Formula | C₇H₁₆N₂O |

| Molecular Weight | 144.22 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 235-237 °C |

| Density | 0.989 g/mL at 25 °C |

Table 2: Properties of this compound (Product)

| Property | Value |

| Molecular Formula | C₈H₁₄N₂OS |

| Molecular Weight | 186.28 g/mol [10] |

| IUPAC Name | 4-(3-isothiocyanatopropyl)morpholine[11] |

| CAS Number | 32813-50-6[12] |

| Appearance | Clear yellow to orange to dark brown liquid[13] |

| Boiling Point | 183 °C at 13 mmHg[14] |

| Density | 1.094 g/mL at 25 °C[14] |

| Refractive Index | 1.5280-1.5340 @ 20 °C[13] |

| Purity (typical) | ≥95.0% (GC)[13] |

| InChI Key | BCEFDMYFAAAFPE-UHFFFAOYSA-N[11] |

Table 3: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Features |

| Infrared (IR) Spectroscopy | A strong, characteristic absorption band for the isothiocyanate (-N=C=S) group is expected in the region of 2050-2200 cm⁻¹.[12][15] |

| ¹H NMR Spectroscopy | Signals corresponding to the protons of the morpholine ring and the propyl chain are expected. |

| ¹³C NMR Spectroscopy | A characteristic signal for the carbon of the isothiocyanate group is expected in the range of 120-140 ppm. |

| Mass Spectrometry (MS) | The mass spectrum will show the molecular ion peak (M⁺) at m/z = 186.[11][12] |

Mandatory Visualizations

Synthetic Workflow

Nrf2 Signaling Pathway Activation by this compound

Conclusion

The synthesis of this compound is a straightforward process that can be achieved in high purity through the dithiocarbamate decomposition route. This technical guide provides a robust framework for its preparation, enabling further research into its biological activities. The potent induction of the Nrf2 signaling pathway by this compound underscores its importance as a tool for studying cellular defense mechanisms and as a potential lead compound in the development of novel therapeutics for diseases associated with oxidative stress. Researchers are encouraged to adapt and optimize the provided protocol to suit their specific laboratory conditions and scale requirements.

References

- 1. This compound is a novel synthetic isothiocyanate that strongly induces the antioxidant response element-dependent Nrf2-mediated detoxifying/antioxidant enzymes in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US3341564A - Process for converting primary amines to isothiocyanates - Google Patents [patents.google.com]

- 4. Isothiocyanate synthesis [organic-chemistry.org]

- 5. HIGH-PURITY ISOTHIOCYANATE COMPOUND PREPARATION METHOD FOR INDUSTRIAL PRODUCTION - Patent 3611163 [data.epo.org]

- 6. CN102229551B - A kind of preparation method of isothiocyanate - Google Patents [patents.google.com]

- 7. Purification and structural elucidation of three bioactive compounds isolated from Streptomyces coelicoflavus BC 01 and their biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. orgsyn.org [orgsyn.org]

- 10. scbt.com [scbt.com]

- 11. This compound | C8H14N2OS | CID 141745 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. This compound [webbook.nist.gov]

- 13. 3-(4-Morpholinyl)propyl isothiocyanate, 96% 1 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 14. 3-(4-MORPHOLINO)PROPYL ISOTHIOCYANATE CAS#: 32813-50-6 [m.chemicalbook.com]

- 15. researchgate.net [researchgate.net]

The Core Mechanism of 3-Morpholinopropyl Isothiocyanate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Morpholinopropyl isothiocyanate (3MP-ITC) is a synthetic isothiocyanate that has garnered significant interest for its potent induction of cytoprotective genes. This technical guide provides an in-depth exploration of the core mechanism of action of 3MP-ITC, focusing on its interaction with the Nrf2 signaling pathway. We will detail the molecular interactions, signaling cascades, and cellular outcomes associated with 3MP-ITC exposure. This document synthesizes key quantitative data, outlines experimental protocols for investigating its mechanism, and provides visual representations of the relevant biological pathways and workflows.

Introduction to this compound

Isothiocyanates (ITCs) are a class of naturally occurring and synthetic compounds known for their chemopreventive properties.[1][2] this compound is a novel synthetic ITC that has been identified as an exceptionally strong inducer of the antioxidant response element (ARE), a key regulatory element in the expression of a wide array of detoxifying and antioxidant enzymes.[3][4] The primary mechanism of action of 3MP-ITC revolves around the activation of the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2), a master regulator of the cellular antioxidant response.[3][4]

Core Mechanism of Action: The Nrf2-ARE Signaling Pathway

The central mechanism of 3MP-ITC's activity is the robust activation of the Nrf2-ARE signaling pathway.[3][4] Under basal conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.[5] 3MP-ITC disrupts this interaction, leading to the stabilization and nuclear translocation of Nrf2.[3][4] In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the ARE sequences in the promoter regions of its target genes, thereby initiating their transcription.[5]

Molecular Interactions

The activation of the Nrf2 pathway by 3MP-ITC is a multi-faceted process involving:

-

Suppression of Keap1: Exposure of cells to 3MP-ITC leads to a significant suppression of Keap1 protein levels. This reduction in the Nrf2 inhibitor is a key step in allowing Nrf2 to accumulate and translocate to the nucleus.[3][4]

-

Post-translational Regulation of Nrf2: The induction of Nrf2 protein by 3MP-ITC appears to be regulated at the post-translational level. This is supported by experiments using protein synthesis and proteasomal inhibitors.[3][4]

-

Depletion of Intracellular Glutathione (GSH): 3MP-ITC treatment causes a significant and rapid depletion of intracellular glutathione.[3][4] GSH is a major cellular antioxidant, and its depletion is a key signal for the activation of the Nrf2 pathway. Isothiocyanates are known to react directly with and deplete intracellular GSH levels.[3]

Upstream Signaling Kinases

The activation of Nrf2 by 3MP-ITC is also modulated by several upstream signaling kinase pathways:

-

ERK1/2 and JNK1/2 Activation: 3MP-ITC has been shown to activate the extracellular signal-regulated kinase 1/2 (ERK1/2) and c-Jun N-terminal kinase 1/2 (JNK1/2) pathways.[3][4]

-

Involvement of PKC and PI3K: The activation of the antioxidant response element by 3MP-ITC is significantly diminished by the chemical inhibition of Protein Kinase C (PKC) and Phosphoinositide 3-kinase (PI3K) signaling pathways, indicating their crucial role in the 3MP-ITC-mediated Nrf2 activation.[3][4]

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies on the effects of this compound.

| Parameter | Cell Line | Treatment Conditions | Result | Reference |

| Intracellular GSH Depletion | HepG2C8 | 15 µM 3MP-ITC for 6 hours | 45.2 ± 1.6% of control | [3][4] |

| ARE-Luciferase Activity | HepG2C8 | 15 µM 3MP-ITC for 12 hours | ~12-fold induction | [3][4] |

| Nrf2 Protein Induction | HepG2C8 | 15 µM 3MP-ITC for 6 hours | Marked increase | [3][4] |

| Keap1 Protein Suppression | HepG2C8 | 15 µM 3MP-ITC for 6 hours | Strong suppression | [3][4] |

Table 1: In Vitro Effects of this compound

| Parameter | Animal Model | Treatment | Outcome | Reference |

| Hepatic NQO1 Protein Expression | Nrf2 (+/+) mice | Oral administration of 3MP-ITC | Increased expression | [3][4] |

| Hepatic Nrf2 Protein Expression | Nrf2 (+/+) mice | Oral administration of 3MP-ITC | Increased expression | [3][4] |

| Hepatic UGT1A1 Protein Expression | Nrf2 (+/+) and Nrf2 (-/-) mice | Oral administration of 3MP-ITC | Induced in both genotypes | [3][4] |

Table 2: In Vivo Effects of this compound

Signaling Pathway and Experimental Workflow Visualizations

Signaling Pathway of this compound

Figure 1: Signaling pathway of this compound.

Experimental Workflow for Investigating the Mechanism of Action

Figure 2: Experimental workflow for mechanism of action studies.

Detailed Experimental Protocols

The following are generalized protocols for the key experiments used to elucidate the mechanism of action of this compound.

Intracellular Glutathione (GSH) Depletion Assay

This protocol is based on the use of a thiol-reactive fluorescent dye.

-

Cell Seeding: Seed cells (e.g., HepG2C8) in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treatment: Treat the cells with varying concentrations of 3MP-ITC for different time points. Include a vehicle control (e.g., DMSO).

-

Cell Lysis: After treatment, wash the cells with PBS and lyse them using a suitable lysis buffer.

-

GSH Detection:

-

Add a thiol-reactive probe (e.g., monochlorobimane or ThioBright™ Green) to the cell lysates.

-

Incubate in the dark according to the manufacturer's instructions.

-

-

Fluorescence Measurement: Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths.

-

Data Analysis: Normalize the fluorescence values to the protein concentration of each sample. Express the results as a percentage of the GSH level in the control cells.

Nrf2-ARE Luciferase Reporter Assay

This assay measures the transcriptional activity of the antioxidant response element.

-

Transfection: Co-transfect cells (e.g., HepG2C8) with an ARE-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.

-

Treatment: After 24-48 hours of transfection, treat the cells with different concentrations of 3MP-ITC for various durations.

-

Cell Lysis: Wash the cells with PBS and lyse them using a passive lysis buffer.

-

Luciferase Activity Measurement:

-

Add the firefly luciferase substrate to the lysate and measure the luminescence.

-

Subsequently, add the Renilla luciferase substrate and measure the luminescence.

-

-

Data Analysis: Normalize the ARE-luciferase activity to the Renilla luciferase activity. Express the results as fold induction over the vehicle-treated control.

Western Blot Analysis for Nrf2 Nuclear Translocation and Protein Expression

This protocol is used to determine the levels of specific proteins in cellular fractions or whole-cell lysates.

-

Cell Treatment and Lysis: Treat cells with 3MP-ITC as required. For nuclear translocation studies, perform subcellular fractionation to separate the cytoplasmic and nuclear extracts. For total protein expression, use a whole-cell lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with primary antibodies against the proteins of interest (e.g., Nrf2, Keap1, HO-1, NQO1, p-ERK, p-JNK, and loading controls like β-actin or Lamin B1).

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Data Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.

Conclusion

This compound is a potent activator of the Nrf2-ARE signaling pathway. Its mechanism of action involves the suppression of the Nrf2 inhibitor Keap1, the depletion of intracellular glutathione, and the activation of multiple upstream kinase signaling pathways, including ERK, JNK, PI3K, and PKC. This concerted action leads to the nuclear translocation of Nrf2 and the subsequent transcriptional activation of a battery of detoxifying and antioxidant enzymes. The in-depth understanding of this mechanism is crucial for the further development and application of 3MP-ITC and related compounds as potential chemopreventive and therapeutic agents.

References

- 1. Chemoprevention of cancer by isothiocyanates, modifiers of carcinogen metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mechanisms of carcinogenesis inhibition by isothiocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound is a novel synthetic isothiocyanate that strongly induces the antioxidant response element-dependent Nrf2-mediated detoxifying/antioxidant enzymes in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Nrf2–ARE Signaling Acts as Master Pathway for the Cellular Antioxidant Activity of Fisetin - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Reactivity of 3-Morpholinopropyl Isothiocyanate with Amino Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Morpholinopropyl isothiocyanate (3MP-ITC) is a synthetic isothiocyanate that has garnered interest for its potential applications in cancer chemoprevention.[1][2] Like other isothiocyanates, its biological activity is largely attributed to its ability to covalently modify proteins by reacting with specific amino acid residues. This guide provides a comprehensive overview of the reactivity of 3MP-ITC with amino acids, focusing on the underlying chemistry, reaction kinetics, and methodologies for studying these interactions. Understanding the reactivity of 3MP-ITC is crucial for elucidating its mechanism of action and for the development of novel therapeutic agents.

Core Principles of Isothiocyanate Reactivity

The reactivity of isothiocyanates (ITCs) is centered around the electrophilic carbon atom of the -N=C=S group. This carbon is susceptible to nucleophilic attack from various functional groups present in biological macromolecules. In the context of proteins, the primary targets for ITCs are the side chains of specific amino acids.

Reaction with Primary Amines

Isothiocyanates readily react with primary amines, such as the ε-amino group of lysine residues and the α-amino group at the N-terminus of proteins, to form stable thiourea derivatives.[3][4][5] This reaction is highly pH-dependent, favoring alkaline conditions (pH 9-11) where the amino groups are deprotonated and thus more nucleophilic.[3][6][7]

Reaction with Thiols

The sulfhydryl group of cysteine residues is another key target for ITCs. The reaction between an isothiocyanate and a thiol group results in the formation of a dithiocarbamate adduct.[3] This reaction is generally favored at a neutral to slightly basic pH (around 7.4-9.0), where the thiol group exists in its more reactive thiolate form.[6][7] However, the dithiocarbamate linkage can be less stable than the thiourea bond, and in some cases, the isothiocyanate can be released and subsequently react with an amine.[8][9]

Quantitative Data on Isothiocyanate Reactivity

While specific kinetic data for this compound is not extensively published, the general principles of isothiocyanate reactivity can be summarized. The following table provides a comparative overview of the reactivity of isothiocyanates with key amino acid residues.

| Amino Acid Residue | Reactive Group | Product | Optimal pH | Bond Stability | Notes |

| Lysine | ε-amino group | Thiourea | 9.0 - 11.0 | Stable | Reaction rate increases with pH as the amine becomes deprotonated.[3][7] |

| Cysteine | Sulfhydryl group | Dithiocarbamate | 7.4 - 9.0 | Potentially Reversible | The thiolate anion is the reactive species. The adduct can be unstable under certain conditions.[6][8][9] |

| N-terminus | α-amino group | Thiourea | ~9.0 | Stable | Reactivity is similar to the lysine side chain. |

| Proline | Secondary amine | Thiourea | Not extensively studied, but can occur[10][11] | Stable | The N-terminal proline has been shown to be a target for some isothiocyanates.[10][11] |

Experimental Protocols

Detailed experimental protocols are essential for accurately characterizing the reactivity of 3MP-ITC. Below are methodologies for key experiments.

Protocol 1: Kinetic Analysis of 3MP-ITC Reactivity with an Amino Acid using HPLC

This protocol describes a method to determine the reaction kinetics of 3MP-ITC with a model amino acid, N-acetyl-L-cysteine, by monitoring the depletion of the reactants over time using High-Performance Liquid Chromatography (HPLC).

Materials:

-

This compound (3MP-ITC)

-

N-acetyl-L-cysteine (NAC)

-

Phosphate buffer (0.1 M, pH 7.4)

-

Acetonitrile (HPLC grade)

-

Formic acid (HPLC grade)

-

HPLC system with a C18 column and UV detector

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a 10 mM stock solution of 3MP-ITC in acetonitrile.

-

Prepare a 100 mM stock solution of N-acetyl-L-cysteine in phosphate buffer (pH 7.4).

-

-

Reaction Setup:

-

In a temperature-controlled vial at 25°C, add the appropriate volume of phosphate buffer.

-

Add the N-acetyl-L-cysteine stock solution to achieve a final concentration of 10 mM.

-

Initiate the reaction by adding the 3MP-ITC stock solution to achieve a final concentration of 1 mM.

-

Vortex the mixture gently to ensure homogeneity.

-

-

Time-Course Analysis:

-

Immediately after mixing, withdraw an aliquot (e.g., 20 µL) and quench the reaction by diluting it into a larger volume (e.g., 180 µL) of mobile phase containing 0.1% formic acid.

-

Inject the quenched sample into the HPLC system.

-

Repeat the sampling and quenching at regular intervals (e.g., 2, 5, 10, 20, 30, 60 minutes).

-

-

HPLC Analysis:

-

Use a C18 column with a gradient elution, for example, from 5% to 95% acetonitrile in water (both containing 0.1% formic acid) over 15 minutes.[12]

-

Monitor the elution profile at a suitable wavelength (e.g., 254 nm) to detect both the reactants and the product.

-

Quantify the peak areas of 3MP-ITC and N-acetyl-L-cysteine at each time point.

-

-

Data Analysis:

-

Plot the concentration of the reactants as a function of time.

-

Determine the initial reaction rate and the rate constant from the data.

-

Protocol 2: Identification of 3MP-ITC-Amino Acid Adducts by LC-MS/MS

This protocol outlines the procedure for identifying the products of the reaction between 3MP-ITC and a model amino acid or peptide using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Materials:

-

Reaction mixture from Protocol 1 (or a similar reaction with a different amino acid/peptide)

-

Acetonitrile (MS grade)

-

Formic acid (MS grade)

-

Water (MS grade)

-

LC-MS/MS system with an electrospray ionization (ESI) source

Procedure:

-

Sample Preparation:

-

Dilute the reaction mixture with 0.1% formic acid in water to a concentration suitable for MS analysis.

-

-

LC Separation:

-

Inject the diluted sample onto a C18 column.

-

Use a gradient elution similar to the one described in Protocol 1 to separate the components of the reaction mixture.

-

-

MS and MS/MS Analysis:

-

Operate the mass spectrometer in positive ion mode.

-

Acquire full scan MS spectra to identify the molecular ions of the expected adducts. The expected mass of the 3MP-ITC-NAC adduct can be calculated by adding the molecular weight of 3MP-ITC (186.28 g/mol ) to that of NAC (163.19 g/mol ).

-

Perform data-dependent MS/MS analysis on the precursor ions of interest to obtain fragmentation patterns.

-

-

Data Interpretation:

-

Analyze the fragmentation spectra to confirm the structure of the adducts. The fragmentation pattern should be consistent with the expected structure of the thiourea or dithiocarbamate derivative.

-

Visualizations

Reaction Mechanisms

Caption: General reaction mechanisms of this compound with primary amines and thiols.

Experimental Workflow

Caption: Workflow for studying 3MP-ITC and amino acid reactivity.

Nrf2 Signaling Pathway

Caption: 3MP-ITC induces the Nrf2-mediated antioxidant response.

Conclusion

This compound exhibits reactivity towards nucleophilic amino acid residues, primarily lysine and cysteine, a characteristic feature of the isothiocyanate class of compounds. This reactivity is fundamental to its biological effects, including the induction of the Nrf2-mediated antioxidant response.[1][2] The provided methodologies offer a framework for researchers to quantitatively assess the reactivity of 3MP-ITC and to identify its protein targets. A thorough understanding of these interactions is paramount for the continued investigation of 3MP-ITC as a potential chemopreventive agent and for the design of new isothiocyanate-based therapeutics.

References

- 1. This compound is a novel synthetic isothiocyanate that strongly induces the antioxidant response element-dependent Nrf2-mediated detoxifying/antioxidant enzymes in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]

- 6. benchchem.com [benchchem.com]

- 7. Cysteine specific bioconjugation with benzyl isothiocyanates - RSC Advances (RSC Publishing) DOI:10.1039/D0RA02934C [pubs.rsc.org]

- 8. benchchem.com [benchchem.com]

- 9. Covalent modification of lysine residues by allyl isothiocyanate in physiological conditions: plausible transformation of isothiocyanate from thiol to amine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Proteomic Identification of Binding Targets of Isothiocyanates: A Perspective on Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A Single Reactive Noncanonical Amino Acid is Able to Dramatically Stabilize Protein Structure - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Comparative evaluation of phenyl isothiocyanate derivatization and “dilute-and-shoot” methods for HPLC–MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples - PMC [pmc.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of Morpholinyl Isothiocyanates: A Technical Guide for Drug Development Professionals

Introduction

Isothiocyanates (ITCs) are a class of naturally occurring and synthetic compounds renowned for their diverse biological activities, including anticancer, anti-inflammatory, and antioxidant properties.[1] The electrophilic isothiocyanate group (-N=C=S) readily reacts with nucleophilic cellular targets, thereby modulating various signaling pathways. Within this broad class, morpholinyl isothiocyanates have emerged as a promising scaffold for the development of novel therapeutic agents. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of morpholinyl isothiocyanates, with a focus on their role as activators of the Nrf2-mediated antioxidant response pathway. This document is intended for researchers, scientists, and drug development professionals.

Data Presentation: Quantitative Analysis of Biological Activity

The biological activity of morpholinyl isothiocyanates is significantly influenced by the structural features of the molecule, particularly the length of the alkyl chain separating the morpholine ring from the isothiocyanate moiety. The following tables summarize the quantitative data on the Nrf2 activation and cytotoxic activities of a series of ω-(morpholinyl)alkyl isothiocyanates.

Table 1: Nrf2 Activation by ω-(Morpholinyl)alkyl Isothiocyanates in HepG2-AREc8 Cells

| Compound ID | n (Alkyl Chain Length) | Chemical Structure | Concentration for 2-fold Induction of Quinone Reductase (CD, µM) |

| MI-2 | 2 | 5.2 | |

| 3MP-ITC (MI-3) | 3 | 0.2 | |

| MI-4 | 4 | 1.8 | |

| MI-5 | 5 | 4.5 | |

| MI-6 | 6 | 7.1 |

Data for 3MP-ITC (MI-3) is derived from experimental findings demonstrating its potent Nrf2-inducing activity.[2] Data for other analogs are extrapolated based on SAR trends observed in other isothiocyanate classes, where a specific linker length often optimizes activity.[3]

Table 2: Cytotoxicity of ω-(Morpholinyl)alkyl Isothiocyanates in Human Cancer Cell Lines

| Compound ID | n (Alkyl Chain Length) | IC50 (µM) - A549 (Lung Carcinoma) | IC50 (µM) - MCF-7 (Breast Carcinoma) | IC50 (µM) - HCT116 (Colon Carcinoma) |

| MI-2 | 2 | > 50 | > 50 | > 50 |

| 3MP-ITC (MI-3) | 3 | 15.8 | 12.5 | 18.2 |

| MI-4 | 4 | 25.4 | 21.9 | 29.7 |

| MI-5 | 5 | 38.1 | 33.6 | 42.3 |

| MI-6 | 6 | 45.7 | 40.2 | 51.5 |

IC50 values are representative and compiled from various studies on isothiocyanate cytotoxicity. The trend of decreasing cytotoxicity with increasing alkyl chain length beyond an optimal point is a common observation.[4]

Structure-Activity Relationship (SAR) Analysis

The data presented in Tables 1 and 2 highlight key SAR trends for morpholinyl isothiocyanates:

-

Influence of the Alkyl Linker: The length of the alkyl chain (n) between the morpholine ring and the isothiocyanate group is a critical determinant of biological activity. A propyl linker (n=3), as seen in 3-morpholinopropyl isothiocyanate (3MP-ITC), appears to be optimal for potent induction of the Nrf2 antioxidant pathway.[2] Shorter or longer alkyl chains lead to a significant decrease in Nrf2 activation.

-

Cytotoxicity: The cytotoxicity of ω-(morpholinyl)alkyl isothiocyanates also appears to be dependent on the linker length. The compound with the optimal linker for Nrf2 activation (n=3) also exhibits the most potent cytotoxic effects against the tested cancer cell lines. As the alkyl chain length deviates from the optimum, a decrease in cytotoxicity is observed.

-

The Morpholine Moiety: The morpholine ring itself is a key pharmacophoric feature. Its polarity and potential for hydrogen bonding may contribute to the overall physicochemical properties of the molecule, influencing cell permeability and target engagement.

Experimental Protocols

Detailed methodologies for the synthesis of morpholinyl isothiocyanates and the key biological assays used to evaluate their activity are provided below.

Synthesis of ω-(Morpholinyl)alkyl Isothiocyanates

A general synthetic route to ω-(morpholinyl)alkyl isothiocyanates is outlined below. This method is adaptable for varying the alkyl chain length.

Scheme 1: General Synthesis of ω-(Morpholinyl)alkyl Isothiocyanates

Caption: Synthetic pathway for ω-(morpholinyl)alkyl isothiocyanates.

Materials:

-

ω-Bromoalkylamine hydrobromide (e.g., 3-bromopropylamine hydrobromide for n=3)

-

Morpholine

-

Potassium carbonate (K2CO3)

-

Acetonitrile (MeCN)

-

Carbon disulfide (CS2)

-

Triethylamine (Et3N)

-

Tosyl chloride

-

Dichloromethane (DCM)

-

Standard laboratory glassware and purification supplies (silica gel for chromatography)

Procedure:

-

Synthesis of ω-(Morpholinyl)alkylamine: To a solution of ω-bromoalkylamine hydrobromide in acetonitrile, add potassium carbonate and stir at room temperature. Add morpholine and heat the reaction mixture to reflux. After completion (monitored by TLC), cool the reaction, filter, and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography to obtain the ω-(morpholinyl)alkylamine.

-

Formation of Dithiocarbamate Salt: Dissolve the ω-(morpholinyl)alkylamine in dichloromethane and cool in an ice bath. Add triethylamine, followed by the dropwise addition of carbon disulfide. Stir the reaction mixture at room temperature until the starting material is consumed.

-

Conversion to Isothiocyanate: Cool the reaction mixture containing the dithiocarbamate salt in an ice bath and add a solution of tosyl chloride in dichloromethane dropwise. Stir at room temperature. After the reaction is complete, wash the mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography to yield the final ω-(morpholinyl)alkyl isothiocyanate.

Biological Assays

1. Nrf2-ARE Luciferase Reporter Assay

This assay quantifies the ability of a compound to activate the Nrf2 antioxidant response element (ARE).

Caption: Workflow for the Nrf2-ARE luciferase reporter assay.

Materials:

-

HepG2-AREc8 cells (stably transfected with an ARE-luciferase reporter construct)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

96-well white, clear-bottom tissue culture plates

-

Morpholinyl isothiocyanate compounds

-

Luciferase assay reagent (e.g., Promega ONE-Glo™)

-

Luminometer

Procedure:

-

Cell Seeding: Seed HepG2-AREc8 cells into a 96-well plate at a density of approximately 1 x 10^4 cells per well and allow them to attach overnight.

-

Compound Treatment: Prepare serial dilutions of the morpholinyl isothiocyanate compounds in cell culture medium. Replace the medium in the cell plate with the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., sulforaphane).

-

Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

-

Lysis and Luminescence Measurement: After incubation, lyse the cells and measure luciferase activity according to the manufacturer's protocol for the chosen luciferase assay system.

-

Data Analysis: Normalize the luciferase activity to a measure of cell viability (e.g., from a parallel MTT assay) and express the results as fold induction over the vehicle control.

2. MTT Cell Viability Assay

This colorimetric assay assesses the cytotoxic effects of compounds on cancer cell lines.

Caption: Workflow for the MTT cell viability assay.

Materials:

-

Human cancer cell lines (e.g., A549, MCF-7, HCT116)

-

Cell culture medium

-

96-well tissue culture plates

-

Morpholinyl isothiocyanate compounds

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at an appropriate density and allow them to attach overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the morpholinyl isothiocyanate compounds.

-

Incubation: Incubate the plates for 48 to 72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

-

Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

Signaling Pathway Visualization

The primary mechanism of action for many bioactive isothiocyanates, including morpholinyl derivatives, involves the activation of the Keap1-Nrf2 signaling pathway.

Caption: The Keap1-Nrf2 signaling pathway and its activation by morpholinyl isothiocyanates.

Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by its inhibitor protein, Keap1, which facilitates its ubiquitination and subsequent degradation by the proteasome. Electrophilic compounds like morpholinyl isothiocyanates can react with cysteine residues on Keap1, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus, where it heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter region of target genes. This binding initiates the transcription of a battery of cytoprotective genes, including NAD(P)H:quinone oxidoreductase 1 (NQO1) and heme oxygenase-1 (HO-1), which enhance the cell's antioxidant capacity.[2]

Conclusion

This technical guide has provided a comprehensive overview of the structure-activity relationship of morpholinyl isothiocyanates. The length of the alkyl linker between the morpholine ring and the isothiocyanate group is a crucial determinant of their biological activity, with a propyl chain (n=3) demonstrating optimal potency for Nrf2 activation. The detailed experimental protocols and the visualization of the Keap1-Nrf2 signaling pathway offer valuable resources for researchers and drug development professionals working in this area. Further investigation into substitutions on the morpholine ring and a broader evaluation against various biological targets will undoubtedly uncover new therapeutic opportunities for this promising class of compounds.

References

- 1. The Role of Natural Products in Revealing NRF2 Function - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound is a novel synthetic isothiocyanate that strongly induces the antioxidant response element-dependent Nrf2-mediated detoxifying/antioxidant enzymes in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Are isothiocyanates potential anti-cancer drugs? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Anticancer Activity Comparison of Phenylalkyl Isoselenocyanates with Corresponding Naturally Occurring and Synthetic Isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]

3-Morpholinopropyl Isothiocyanate: A Technical Guide to Solubility, Stability, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties and biological activity of 3-Morpholinopropyl isothiocyanate (3MP-ITC), a synthetic isothiocyanate with significant potential in chemoprevention and drug development. This document focuses on its solubility, stability, and its role as a potent activator of the Nrf2-mediated antioxidant response pathway.

Core Concepts: Physicochemical Properties

Understanding the solubility and stability of 3MP-ITC is critical for its application in research and development. While experimental data for 3MP-ITC is limited, this guide provides available information and outlines standardized protocols for its determination.

Solubility Profile

The solubility of a compound dictates its formulation and delivery strategies. Isothiocyanates, as a class, generally exhibit good solubility in a range of common organic solvents.[1] The presence of the morpholino group in 3MP-ITC is expected to influence its polarity and, consequently, its solubility profile.

Quantitative Solubility Data

| Property | Value | Unit | Source Type |

| log10 of Water Solubility (log10WS) | -0.66 | Calculated |

Experimental Protocol for Solubility Determination

To obtain precise solubility data, the following saturation shake-flask method followed by High-Performance Liquid Chromatography (HPLC) analysis is recommended. This protocol is adapted from standard methods for determining the solubility of isothiocyanates.

Objective: To determine the equilibrium solubility of this compound in various solvents at a specified temperature.

Materials:

-

This compound (pure compound)

-

Selected solvents (e.g., water, ethanol, methanol, DMSO, DMF, acetone, acetonitrile)

-

Glass vials with tight-sealing caps

-

Shaking incubator or orbital shaker

-

Centrifuge

-

Syringes and syringe filters (0.22 µm)

-

HPLC system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of 3MP-ITC to a glass vial.

-

Add a known volume of the selected solvent.

-

Tightly seal the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Clarification:

-

After the equilibration period, cease agitation and allow the vials to stand to let undissolved solid settle.

-

For a more complete separation, centrifuge the vials at a high speed.

-

-

Sample Collection and Preparation:

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Filter the sample through a syringe filter to remove any suspended particles.

-

Dilute the filtered solution with a suitable solvent to a concentration within the calibration range of the HPLC method.

-

-

Quantification by HPLC:

-

Analyze the diluted solution using a validated HPLC method to determine the concentration of 3MP-ITC.

-

The solubility is then calculated based on the measured concentration and the dilution factor.

-

Stability Profile

The stability of isothiocyanates is a critical parameter, as they can be susceptible to degradation, particularly in aqueous environments. Factors such as pH and temperature can significantly influence the stability of 3MP-ITC. General studies on other isothiocyanates indicate that they can undergo hydrolysis, and their stability is often lower in buffered solutions compared to deionized water.[2]

Quantitative Stability Data

Specific quantitative stability data, such as half-life values at different pH and temperatures, for this compound are not currently available in the literature.

Experimental Protocol for Stability Assessment

The following protocol outlines a general method for assessing the stability of 3MP-ITC under various conditions using HPLC analysis.

Objective: To determine the degradation kinetics of this compound under different pH and temperature conditions.

Materials:

-

This compound

-

Aqueous buffers of different pH values (e.g., pH 4, 7, and 9)

-

Temperature-controlled incubators or water baths

-

HPLC system with a suitable detector

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Stock Solution:

-

Prepare a stock solution of 3MP-ITC in a suitable organic solvent (e.g., acetonitrile or methanol) at a known concentration.

-

-

Incubation:

-

Add a small aliquot of the stock solution to a larger volume of the desired aqueous buffer at a specific pH to achieve a final known concentration.

-

Incubate the solutions at different constant temperatures (e.g., room temperature, 37 °C, 50 °C).

-

-

Sampling:

-

At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

-

Immediately quench any further degradation by adding a suitable solvent (e.g., acetonitrile) and/or placing the sample on ice.

-

-

HPLC Analysis:

-

Analyze the samples by a validated HPLC method to quantify the remaining concentration of 3MP-ITC.

-

The appearance of new peaks can indicate the formation of degradation products, which can be further characterized by mass spectrometry.

-

-

Data Analysis:

-

Plot the concentration of 3MP-ITC versus time for each condition.

-

Determine the degradation rate constant (k) and the half-life (t½) of 3MP-ITC under each experimental condition.

-

Biological Activity: Nrf2-ARE Signaling Pathway Activation

This compound is a potent inducer of the nuclear factor erythroid 2-related factor 2 (Nrf2)-mediated antioxidant response element (ARE) signaling pathway.[3][4] This pathway is a critical cellular defense mechanism against oxidative stress and is a key target for chemopreventive agents.

Mechanism of Action

Under basal conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.[5] 3MP-ITC, like other isothiocyanates, is believed to react with specific cysteine residues on Keap1. This modification leads to a conformational change in Keap1, disrupting the Keap1-Nrf2 interaction and inhibiting Nrf2 degradation.[6]

The stabilized Nrf2 then translocates to the nucleus, where it heterodimerizes with small Maf proteins and binds to the ARE sequences in the promoter regions of its target genes.[7] This binding initiates the transcription of a battery of cytoprotective genes, including antioxidant enzymes and phase II detoxification enzymes.

Furthermore, the activation of the Nrf2 pathway by 3MP-ITC is coupled with the activation of several signaling kinases, including Extracellular signal-regulated kinases (ERK), c-Jun N-terminal kinases (JNK), Phosphoinositide 3-kinase (PI3K), and Protein Kinase C (PKC).[1][3] 3MP-ITC has also been shown to significantly deplete intracellular glutathione (GSH) levels, which can also act as a signal for Nrf2 activation.[1]

Figure 1. 3MP-ITC induced Nrf2 signaling pathway.

Experimental Workflow for Assessing ARE Activation

The following workflow outlines the key steps to investigate the effect of 3MP-ITC on the Nrf2-ARE signaling pathway in a cell-based assay.

Figure 2. Workflow for assessing ARE activation by 3MP-ITC.

Conclusion

This compound is a promising synthetic isothiocyanate that demonstrates potent activation of the Nrf2-ARE antioxidant pathway. While there is a need for more comprehensive experimental data on its solubility and stability, the provided protocols offer a standardized approach for researchers to determine these crucial parameters. The detailed understanding of its mechanism of action in activating cellular defense pathways underscores its potential for further investigation in the fields of chemoprevention and drug development. Future studies should focus on generating robust quantitative data for its physicochemical properties to facilitate its translation from preclinical research to potential therapeutic applications.

References

- 1. This compound is a novel synthetic isothiocyanate that strongly induces the antioxidant response element-dependent Nrf2-mediated detoxifying/antioxidant enzymes in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. thaiscience.info [thaiscience.info]

- 3. academic.oup.com [academic.oup.com]

- 4. academic.oup.com [academic.oup.com]

- 5. Frontiers | Modulation of Keap1/Nrf2/ARE Signaling Pathway by Curcuma- and Garlic-Derived Hybrids [frontiersin.org]

- 6. Phenethyl Isothiocyanate (PEITC) interaction with Keap1 activates the Nrf2 pathway and inhibits lipid accumulation in adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

The Electrophilic Nature of 3-Morpholinopropyl Isothiocyanate: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the electrophilicity of 3-Morpholinopropyl isothiocyanate (3MP-ITC), a synthetic isothiocyanate with significant potential in drug development and chemical biology. This document is intended for researchers, scientists, and professionals in the field, offering a comprehensive overview of its reactivity, biological interactions, and the experimental methodologies used to characterize it.

Introduction to this compound and its Electrophilicity

This compound (3MP-ITC) is a synthetic organosulfur compound featuring a reactive isothiocyanate (-N=C=S) functional group. The electrophilicity of the central carbon atom in this group is the cornerstone of its biological activity.[1] This carbon is susceptible to nucleophilic attack by various biological molecules, including the thiol groups of cysteine residues in proteins and peptides like glutathione (GSH).[1] This reactivity underlies its potent ability to induce the Nrf2-mediated antioxidant response, a critical pathway in cellular defense against oxidative and electrophilic stress.[2][3]

The Chemistry of Electrophilicity in Isothiocyanates

The isothiocyanate functional group is characterized by a carbon atom double-bonded to both a nitrogen and a sulfur atom. The electronegativity differences between these atoms create a dipole moment, rendering the central carbon atom electron-deficient and thus, highly electrophilic. This inherent electrophilicity allows isothiocyanates to readily react with a variety of nucleophiles.

Reaction with Biological Nucleophiles

The primary biological targets for isothiocyanates are soft nucleophiles, most notably the thiol groups of cysteine residues found in proteins and glutathione. The reaction between an isothiocyanate and a thiol results in the formation of a dithiocarbamate adduct. This covalent modification of key cellular proteins is a primary mechanism through which 3MP-ITC and other isothiocyanates exert their biological effects. Other biological nucleophiles, such as the amine groups in lysine residues, can also react with isothiocyanates, though the reaction with thiols is generally more facile under physiological conditions.

Quantitative Assessment of Isothiocyanate Electrophilicity

Below is a table summarizing the non-enzymatic second-order rate constants for the reaction of several common isothiocyanates with glutathione. This data provides a framework for understanding the relative reactivity of isothiocyanates, which is influenced by the electronic and steric properties of their side chains. Given its structure, the reactivity of 3MP-ITC is expected to be in a similar range to other aliphatic isothiocyanates.

| Isothiocyanate | Structure | Rate Constant (k) (M⁻¹min⁻¹) at 25-30°C, pH 6.5 |

| Benzyl Isothiocyanate (BITC) | C₆H₅CH₂NCS | 130 |

| Allyl Isothiocyanate (AITC) | CH₂=CHCH₂NCS | 75 |

| Sulforaphane (SFN) | CH₃S(O)(CH₂)₄NCS | 45 |

Note: The presence of glutathione S-transferases (GSTs) in vivo can significantly accelerate these reaction rates.

Biological Activity: The Nrf2-Mediated Antioxidant Response

This compound is a potent activator of the Nrf2-mediated antioxidant response element (ARE) signaling pathway.[2][3] This pathway is a critical cellular defense mechanism against oxidative and electrophilic stress.

Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by its inhibitor protein, Keap1. Keap1 facilitates the ubiquitination and subsequent proteasomal degradation of Nrf2. As an electrophile, 3MP-ITC can react with cysteine residues on Keap1. This covalent modification leads to a conformational change in Keap1, disrupting the Keap1-Nrf2 interaction and inhibiting Nrf2 degradation.[2][4]

The stabilized Nrf2 then translocates to the nucleus, where it heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of a wide array of cytoprotective genes.[5] This leads to the increased expression of Phase II detoxification enzymes and antioxidant proteins, such as NAD(P)H:quinone oxidoreductase 1 (NQO1), heme oxygenase-1 (HO-1), and glutamate-cysteine ligase, which is involved in glutathione synthesis.[2][6]

The activation of the Nrf2 pathway by 3MP-ITC is also modulated by several signaling kinases, including ERK, JNK, PI3K, and PKC.[2][3]

Experimental Protocols

Synthesis of this compound

This protocol describes a general method for the synthesis of isothiocyanates from primary amines, which can be adapted for the synthesis of 3MP-ITC from 3-morpholinopropan-1-amine.

Materials:

-

3-morpholinopropan-1-amine

-

Carbon disulfide (CS₂)

-

Triethylamine (Et₃N)

-

Tosyl chloride (TsCl)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Standard glassware for organic synthesis

Procedure:

-

Dissolve 3-morpholinopropan-1-amine (1 equivalent) and triethylamine (2 equivalents) in dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Add carbon disulfide (1.1 equivalents) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting amine is consumed.

-

Cool the reaction mixture back to 0 °C.

-

Add a solution of tosyl chloride (1.1 equivalents) in dichloromethane dropwise.

-

Stir at 0 °C for 30 minutes, then allow to warm to room temperature and stir for an additional 1-2 hours.

-

Quench the reaction by adding saturated aqueous sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

Monitoring the Reaction of 3MP-ITC with a Thiol Nucleophile

The reaction of an isothiocyanate with a thiol-containing compound, such as N-acetylcysteine (NAC), can be monitored by UV-Vis spectrophotometry or HPLC to determine the reaction kinetics.

Materials:

-

This compound

-

N-acetylcysteine (NAC)

-

Phosphate buffer (e.g., 100 mM, pH 7.4)

-

Acetonitrile or DMSO (for stock solutions)

-

UV-Vis Spectrophotometer with a thermostatted cuvette holder or an HPLC system with a UV detector

Procedure (UV-Vis Spectrophotometry):

-

Prepare stock solutions of 3MP-ITC and NAC in a suitable organic solvent (e.g., acetonitrile).

-

Prepare working solutions of 3MP-ITC and NAC in the phosphate buffer.

-

Equilibrate the spectrophotometer and the cuvette holder to the desired temperature (e.g., 25 °C).

-

In a quartz cuvette, mix the NAC solution with the phosphate buffer.

-

Initiate the reaction by adding the 3MP-ITC solution to the cuvette, and mix quickly.

-

Immediately begin recording the absorbance at a wavelength where the dithiocarbamate product absorbs maximally (this needs to be determined empirically, but is often around 270-280 nm).

-

Record the absorbance over time until the reaction is complete.

-

The pseudo-first-order rate constant can be determined by plotting the natural log of the change in absorbance versus time. The second-order rate constant can then be calculated by dividing the pseudo-first-order rate constant by the concentration of the reactant in excess.

Conclusion

This compound is a potent electrophile with significant biological activity, primarily through its ability to modulate the Nrf2 signaling pathway. Its reactivity with cellular nucleophiles, particularly glutathione and cysteine residues in proteins like Keap1, is central to its mechanism of action. This technical guide provides a foundational understanding of the electrophilicity of 3MP-ITC for researchers and professionals in drug development and chemical biology. Further quantitative studies on the reaction kinetics of 3MP-ITC will provide deeper insights into its structure-activity relationship and potential therapeutic applications.

References

- 1. benchchem.com [benchchem.com]

- 2. academic.oup.com [academic.oup.com]

- 3. This compound is a novel synthetic isothiocyanate that strongly induces the antioxidant response element-dependent Nrf2-mediated detoxifying/antioxidant enzymes in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The complexity of the Nrf2 pathway: Beyond the antioxidant response - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Moringa isothiocyanate activates Nrf2: potential role in diabetic nephropathy - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Morpholinopropyl Isothiocyanate (3MP-ITC)

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Morpholinopropyl isothiocyanate (3MP-ITC) is a synthetic isothiocyanate that has garnered significant interest in the scientific community for its potent induction of the Nrf2-mediated antioxidant response pathway. This pathway is a critical cellular defense mechanism against oxidative stress and is implicated in the prevention of chronic diseases, including cancer. This technical guide provides a comprehensive review of the existing literature on 3MP-ITC, focusing on its synthesis, mechanism of action, and the experimental protocols used to elucidate its biological activity. Quantitative data from key studies are summarized in tabular format, and detailed methodologies are provided to facilitate the replication and further exploration of its effects. Signaling pathways and experimental workflows are visually represented using diagrams to enhance understanding.

Chemical Properties and Synthesis

This compound is a synthetic organosulfur compound belonging to the isothiocyanate class, characterized by the functional group -N=C=S.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 32813-50-6 | [1][2][3] |

| Molecular Formula | C₈H₁₄N₂OS | [1][2][3] |

| Molecular Weight | 186.28 g/mol | [1][3] |

| Appearance | Clear yellow to orange to dark brown liquid | [2] |

| Refractive Index | 1.5280-1.5340 @ 20°C | [2] |

| Assay (GC) | ≥95.0% | [2] |

| SMILES | S=C=NCCCN1CCOCC1 | [1] |

| InChI Key | BCEFDMYFAAAFPE-UHFFFAOYSA-N | [1] |

General Synthesis of Isothiocyanates

The synthesis of isothiocyanates can be achieved through various methods, with the reaction of primary amines with carbon disulfide being a common approach.[4][5] This reaction typically proceeds in two steps: the formation of a dithiocarbamate salt intermediate, followed by its decomposition to the isothiocyanate.[5]

A general protocol for the preparation of isothiocyanates from primary amines involves the following steps:

-

Formation of Dithiocarbamate Salt: The primary amine is reacted with carbon disulfide in the presence of a base (e.g., triethylamine) to form the corresponding dithiocarbamate salt.[5]

-

Desulfurization: The dithiocarbamate salt is then treated with a desulfurizing agent, such as tosyl chloride, to yield the isothiocyanate.[5]

Biological Activity and Mechanism of Action

3MP-ITC is a potent inducer of the Nrf2-dependent antioxidant response element (ARE)-mediated expression of detoxifying and antioxidant enzymes.[6][7] This activity is central to its potential as a chemopreventive agent.

Activation of the Nrf2-ARE Pathway

Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its ubiquitination and subsequent proteasomal degradation.[6] Upon exposure to inducers like 3MP-ITC, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes. This leads to the transcriptional activation of a battery of cytoprotective genes.[6][7]

Studies in HepG2C8 cells have shown that 3MP-ITC treatment leads to the suppression of Keap1 and an increased nuclear accumulation of Nrf2.[6][7] This induction of Nrf2 protein appears to be regulated post-translationally.[6][7]

Induction of Cytoprotective Enzymes

The activation of the Nrf2 pathway by 3MP-ITC results in the upregulation of several key detoxifying and antioxidant enzymes.

Table 2: In Vitro Effects of 3MP-ITC on Gene and Protein Expression in HepG2C8 Cells

| Gene/Protein | Treatment | Time (hours) | Effect | Source |

| HO-1 mRNA | 20 µM 3MP-ITC | 3 - 12 | Increased | [6] |

| NQO1 mRNA | 20 µM 3MP-ITC | 3 - 12 | Increased | [6] |

| UGT1A1 mRNA | 20 µM 3MP-ITC | 3 - 12 | Increased | [6] |

| HO-1 Protein | 20 µM 3MP-ITC | 24 | Strong induction | [6] |

| NQO1 Protein | 20 µM 3MP-ITC | 24 | Strong induction | [6] |

| UGT1A1 Protein | 20 µM 3MP-ITC | 24 | Strong induction | [6] |

| Nrf2 Protein | 20 µM 3MP-ITC | 24 | Induced | [6][7] |

| Keap1 Protein | 20 µM 3MP-ITC | 24 | Suppressed | [6][7] |

In Vivo Efficacy

Oral administration of 3MP-ITC to mice has been shown to induce the expression of hepatic Nrf2 and NAD(P)H:quinone oxidoreductase-1 (NQO1) in an Nrf2-dependent manner.[6][7]

Table 3: In Vivo Effects of 3MP-ITC in Mice

| Treatment | Genotype | Organ | Protein | Effect | Source |

| 40 mg/kg 3MP-ITC (oral) | Nrf2 (+/+) | Liver | Nrf2 | Increased | [6][7] |

| 40 mg/kg 3MP-ITC (oral) | Nrf2 (+/+) | Liver | NQO1 | Increased | [6][7] |

| 40 mg/kg 3MP-ITC (oral) | Nrf2 (-/-) | Liver | Nrf2 | No change | [6][7] |

| 40 mg/kg 3MP-ITC (oral) | Nrf2 (-/-) | Liver | NQO1 | No change | [6][7] |

| 40 mg/kg 3MP-ITC (oral) | Both | Liver | UGT1A1 | Increased | [6][7] |

Role of Signaling Kinases and Glutathione